2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate
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Overview
Description
2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate typically involves the reaction of 2-amino-4-methylthiazole with ethyl carbamimidothioate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
806618-32-6 |
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Molecular Formula |
C7H12N4S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate |
InChI |
InChI=1S/C7H12N4S2/c1-4-5(13-7(10)11-4)2-3-12-6(8)9/h2-3H2,1H3,(H3,8,9)(H2,10,11) |
InChI Key |
UYCJLCWEJVRXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CCSC(=N)N |
Origin of Product |
United States |
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